2-(4-((2,6-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole
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Overview
Description
2-(4-((2,6-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole core, a piperazine ring, and a difluorophenyl sulfonyl group, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((2,6-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives. The piperazine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the difluorophenyl sulfonyl group through sulfonylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(4-((2,6-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzimidazole or piperazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole or piperazine rings .
Scientific Research Applications
2-(4-((2,6-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a ligand in binding studies with various biological targets.
Medicine: Explored for its therapeutic potential in treating diseases due to its interaction with specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 2-(4-((2,6-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-benzo[d]imidazole
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- 1-[(2,6-difluorophenyl)sulfonyl]piperidine
Uniqueness
What sets 2-(4-((2,6-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole apart from similar compounds is its unique combination of a benzimidazole core, a piperazine ring, and a difluorophenyl sulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[4-(2,6-difluorophenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N4O2S/c1-22-16-8-3-2-7-15(16)21-18(22)23-9-11-24(12-10-23)27(25,26)17-13(19)5-4-6-14(17)20/h2-8H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEAPWIDOHNRSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCN(CC3)S(=O)(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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